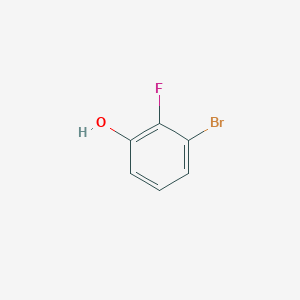

3-Bromo-2-fluorophenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZFCUMYQXLFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156682-53-0 | |

| Record name | 3-Bromo-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-fluorophenol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential applications of 3-Bromo-2-fluorophenol. The information is curated for professionals in the fields of chemical research, drug development, and materials science, offering a consolidated resource for laboratory and developmental work.

Core Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄BrFO.[1][2] Its structure incorporates a bromine atom and a fluorine atom on the phenol ring, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO | [1][2] |

| Molecular Weight | 191.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 156682-53-0 | [3] |

| SMILES | C1=CC(=C(C(=C1)Br)F)O | [1] |

| Melting Point | 52-54 °C | |

| Boiling Point | 207.4 °C at 760 mmHg | |

| Purity | >95% | [3] |

Chemical Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom at the ortho position, and a bromine atom at the meta position relative to the hydroxyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Objective: To synthesize this compound via electrophilic bromination of 2-fluorophenol.

Materials:

-

2-Fluorophenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluorophenol in dichloromethane. The flask should be equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0°C.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic, and the temperature should be carefully monitored and maintained at 0°C.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. This will neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Logical Relationships and Applications

Due to the lack of specific information on the involvement of this compound in defined signaling pathways, the following diagram illustrates the logical relationships between its structural features and its potential applications in research and development.

Caption: Logical flow from structure to application.

This compound serves as a versatile building block in medicinal chemistry for the synthesis of a wide range of pharmaceutical agents.[4] Researchers have utilized this compound to create potential new antimicrobial and anti-inflammatory drugs.[5] In agrochemical research, it is used as a precursor for the development of new pesticides and herbicides.[5] The presence of both bromine and fluorine atoms on the same aromatic ring imparts a unique set of characteristics. The bromine atom is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This reactivity allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.

References

An In-depth Technical Guide to 3-Bromo-2-fluorophenol (CAS: 156682-53-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and potential applications of 3-Bromo-2-fluorophenol, a key building block in medicinal chemistry and organic synthesis.

Core Characterization Data

This compound is a halogenated aromatic compound with the molecular formula C₆H₄BrFO. Its unique substitution pattern, featuring a bromine and a fluorine atom on the phenolic ring, imparts specific reactivity and properties that are valuable in the synthesis of complex molecules.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 156682-53-0 | [1][2] |

| Molecular Formula | C₆H₄BrFO | [3][4] |

| Molecular Weight | 191.00 g/mol | [5] |

| Appearance | Off-white to pale-yellow or yellow-brown solid | [6] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 207.4 °C at 760 mmHg | [1][7] |

| Density | 1.764 g/cm³ | [7] |

| Flash Point | 79.2 °C | [7] |

| Purity | Typically ≥95% | [1] |

| InChI Key | MEZFCUMYQXLFOV-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted and Typical)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra from a single source are not publicly available, the expected spectral characteristics can be predicted based on its structure and data for similar compounds.

| Spectroscopic Technique | Predicted Chemical Shifts (δ, ppm) or Key Features |

| ¹H NMR | Aromatic protons (~6.8-7.5 ppm, complex multiplets), Phenolic -OH proton (broad singlet, variable shift) |

| ¹³C NMR | ~150-155 (C-OH), ~140-145 (d, ¹JCF, C-F), ~110-115 (C-Br), ~115-130 (Aromatic CH) |

| ¹⁹F NMR | A single resonance characteristic of a fluorine atom ortho to a hydroxyl group. |

| FT-IR (cm⁻¹) | ~3200-3600 (O-H stretch, broad), ~3000-3100 (Aromatic C-H stretch), ~1400-1600 (C=C aromatic ring stretch), ~1200-1300 (C-O stretch), ~1000-1100 (C-F stretch), ~550-700 (C-Br stretch) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 190 and 192 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be challenging due to the directing effects of the hydroxyl and fluoro groups. Direct bromination of 2-fluorophenol would likely yield ortho- and para-brominated products. Therefore, multi-step synthetic strategies are typically employed. One plausible route involves the directed ortho-metalation of a protected 2-fluorophenol derivative, followed by bromination.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Applications in Synthesis

The unique arrangement of functional groups in this compound makes it a versatile intermediate in organic synthesis.

-

Cross-Coupling Reactions: The bromine atom at the 3-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide range of substituents at this position to build molecular complexity.

-

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be easily modified through etherification or esterification to alter the molecule's physicochemical properties, such as lipophilicity and steric profile.[3]

-

Building Block for Bioactive Molecules: This compound serves as a key scaffold for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[3] It is also used in agrochemical research as a precursor for new pesticides and herbicides.[3]

Caption: Role as a versatile building block in chemical synthesis.

Experimental Protocols (Representative)

While specific, published protocols for this compound are scarce, the following sections provide detailed, representative methodologies for its synthesis and characterization based on standard laboratory practices for analogous compounds.

Synthesis of this compound (Illustrative Protocol)

This protocol is adapted from procedures for similar halogenated phenols and represents a plausible synthetic route.

Step 1: Protection of 2-Fluorophenol

-

To a stirred solution of 2-fluorophenol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected 2-fluorophenol.

Step 2: Directed Ortho-Metalation and Bromination

-

Dissolve the protected 2-fluorophenol (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 2 hours.

-

Add a solution of bromine (Br₂, 1.2 eq.) in THF dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Characterization Protocols

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with appropriate spectral width and parameters for fluorine nuclei.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, paying attention to the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (O-H, C-H, C=C, C-O, C-F, C-Br).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS: 156682-53-0) is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its well-defined physical and chemical properties, combined with its specific reactivity, make it an important tool for synthetic chemists. This guide provides a foundational understanding of its characterization, synthesis, and handling, serving as a useful resource for researchers and professionals in the field.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [synhet.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H4BrFO | CID 18401257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 156682-53-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluorophenol from 2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for the preparation of 3-Bromo-2-fluorophenol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-fluorophenol. The described methodology prioritizes regioselectivity and provides detailed experimental protocols for each critical transformation.

Synthesis Strategy: A Three-Step Approach

The synthesis of this compound from 2-fluorophenol is most effectively achieved through a three-step sequence involving protection, regioselective bromination, and deprotection. This strategy is essential to control the regiochemical outcome of the bromination step, as direct bromination of 2-fluorophenol would likely lead to a mixture of isomers due to the competing directing effects of the hydroxyl and fluoro groups.

The proposed and detailed pathway is as follows:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 2-fluorophenol is first protected as a methyl ether to form 2-fluoroanisole. This transformation prevents unwanted side reactions and modifies the directing effect of the oxygen substituent in the subsequent bromination step.

-

Regioselective Bromination via Directed Ortho-Metalation (DoM): To achieve the desired C3 bromination, a directed ortho-metalation strategy is employed. The methoxy group of 2-fluoroanisole acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source to introduce the bromine atom with high regioselectivity.

-

Deprotection of the Hydroxyl Group: The final step involves the cleavage of the methyl ether in 3-bromo-2-fluoroanisole to unveil the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoroanisole (Protection)

This protocol describes the methylation of 2-fluorophenol using dimethyl sulfate. Dimethyl sulfate is a powerful methylating agent and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

-

2-Fluorophenol

-

Dimethyl sulfate ((CH₃)₂SO₄)[1]

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-fluoroanisole.

-

Purify the product by distillation.

Step 2: Synthesis of 3-Bromo-2-fluoroanisole (Regioselective Bromination)

This protocol utilizes a directed ortho-metalation approach for the regioselective bromination of 2-fluoroanisole. Organolithium reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

2-Fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes[2]

-

Anhydrous tetrahydrofuran (THF)

-

Bromine (Br₂) or 1,2-Dibromoethane as a bromine source

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add 2-fluoroanisole (1.0 eq) to the cooled THF.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, prepare a solution of the bromine source (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the cold bromine solution to the aryllithium intermediate solution via cannula, keeping the temperature at -78 °C.

-

After the addition, stir the reaction mixture at -78 °C for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, then extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

This protocol describes the demethylation of 3-bromo-2-fluoroanisole using boron tribromide (BBr₃). BBr₃ is a corrosive and moisture-sensitive reagent and should be handled with care in a fume hood.[3][4][5]

Materials:

-

3-Bromo-2-fluoroanisole

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)[3][4]

-

Anhydrous dichloromethane (DCM)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-bromo-2-fluoroanisole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes the typical quantitative data for each step in the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Protection | 2-Fluorophenol | Dimethyl sulfate, NaOH | Water | 0 - RT | 12 - 16 | 85 - 95 |

| 2 | Bromination | 2-Fluoroanisole | n-BuLi, Bromine Source | THF | -78 | 2 - 3 | 60 - 75 |

| 3 | Deprotection | 3-Bromo-2-fluoroanisole | Boron tribromide | DCM | -78 to RT | 4 - 6 | 80 - 90 |

Visualization of Synthesis Pathway

The overall synthetic workflow from 2-fluorophenol to this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

The logical relationship of the directed ortho-metalation step is illustrated below, highlighting the role of the methoxy group as a directing metalation group.

Caption: Directed ortho-metalation logical relationship.

References

- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-2-fluorophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a fluorine atom, and a bromine atom on a benzene ring, imparts distinct chemical reactivity and makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications in research and drug development.

Introduction

Halogenated phenols are a critical class of intermediates in the chemical and pharmaceutical industries. The introduction of halogen atoms to the phenol scaffold can significantly modulate its electronic properties, acidity, and reactivity. This compound (CAS No. 156682-53-0) is a trifunctional molecule that serves as a versatile precursor for a variety of chemical transformations. The presence of both bromine and fluorine atoms allows for selective functionalization; the bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's conformation and binding affinity in biological systems. This guide aims to be a thorough resource for researchers working with or considering the use of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrFO | [1][2][3] |

| Molecular Weight | 191.00 g/mol | [1][3] |

| CAS Number | 156682-53-0 | [1][4][3] |

| Appearance | Solid at <52°C, Liquid at >54°C | [1] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 207.4 °C at 760 mmHg | [1] |

| Density | 1.764 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water | [1] |

| pKa | Not explicitly found, but expected to be lower than phenol (9.9) due to the electron-withdrawing effects of the halogens. |

Chemical Properties

| Property | Description | Source(s) |

| Reactivity | The molecule possesses three reactive sites: the phenolic hydroxyl group, the bromine atom, and the fluorine atom. The hydroxyl group can undergo O-alkylation and O-acylation. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution and is a key handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The fluorine atom is generally less reactive as a leaving group in nucleophilic aromatic substitution but can influence the regioselectivity of other reactions. | [5][6] |

| Stability | Stable under normal conditions. May be sensitive to strong oxidizing agents. | [1] |

Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is through the electrophilic bromination of 2-fluorophenol. The hydroxyl and fluorine groups are ortho-, para-directing activators. However, the steric hindrance from the fluorine and hydroxyl groups at the ortho positions may favor bromination at the para position (to the hydroxyl group) and the other ortho position. Careful control of reaction conditions is necessary to achieve the desired 3-bromo isomer.

Synthesis of this compound via Electrophilic Bromination

This protocol is based on general procedures for the bromination of phenols.

Materials:

-

2-Fluorophenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 2-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0-1.1 eq) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed below are the expected spectroscopic data for this compound based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the hydroxyl, fluorine, and bromine substituents. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The carbon attached to the hydroxyl group (C-1) will be in the range of 140-155 ppm. The carbon bonded to fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bearing the bromine atom (C-3) will be deshielded compared to an unsubstituted carbon. The remaining carbons will appear in the typical aromatic region (110-130 ppm), with their chemical shifts influenced by the substituents.

-

¹⁹F NMR (Fluorine-19 NMR): A single signal is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-O stretch: A strong band around 1200-1260 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A band in the 500-600 cm⁻¹ region.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[4] Common fragmentation pathways would likely involve the loss of a bromine radical (M-79/81), followed by the loss of CO, and cleavage of the aromatic ring.[7][8]

Diagram of Predicted Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway for this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules due to its distinct reactive sites.

Cross-Coupling Reactions

The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] This allows for the formation of new carbon-carbon bonds at the 3-position of the phenol ring, enabling the construction of biaryl systems, substituted styrenes, and aryl alkynes.

Diagram of a Suzuki-Miyaura Coupling Reaction:

Caption: General scheme for a Suzuki-Miyaura coupling.[9][10][11][12][13]

Nucleophilic Aromatic Substitution

While the fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution (SNAr), under certain conditions, it can be displaced by strong nucleophiles. The bromine atom can also participate in SNAr reactions, although cross-coupling reactions are often more common.

Potential Biological Activity and Applications in Drug Discovery

While there is limited specific research on the biological activities of this compound itself, the broader class of bromophenol derivatives has shown significant promise in various therapeutic areas.[14][15][16][17]

-

Anticancer Activity: Many bromophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15][16] Their mechanism of action is often attributed to the induction of apoptosis.

-

Antimicrobial Activity: Bromophenols isolated from marine sources have exhibited antibacterial and antifungal properties.

-

Enzyme Inhibition: Certain bromophenol derivatives have been shown to be potent inhibitors of enzymes such as carbonic anhydrase and protein tyrosine phosphatase 1B (PTP1B), suggesting potential applications in the treatment of glaucoma and diabetes, respectively.[14][17][18]

The trifunctional nature of this compound makes it an attractive starting material for the synthesis of libraries of novel compounds for biological screening in drug discovery programs.[5][19]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[1]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant potential for applications in medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthetic methodologies, spectroscopic data, and potential applications. As research into novel therapeutics continues, the utility of intermediates like this compound is expected to grow, making a thorough understanding of its chemistry essential for researchers in the field.

References

- 1. This compound [synhet.com]

- 2. This compound | C6H4BrFO | CID 18401257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 156682-53-0 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 19. nbinno.com [nbinno.com]

3-Bromo-2-fluorophenol molecular weight and formula

An In-depth Technical Guide on 3-Bromo-2-fluorophenol: Molecular Properties

This technical guide provides essential information regarding the molecular formula and molecular weight of this compound, a halogenated phenol derivative used in various research and development applications, particularly in the synthesis of complex organic molecules.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthetic chemistry and for characterization using mass spectrometry.

| Property | Value |

| Molecular Formula | C₆H₄BrFO[1][2][3] |

| Molecular Weight | 191.00 g/mol [1][2][4] |

| Monoisotopic Mass | 189.94296 Da[2][5] |

Structural Composition

The molecular formula C₆H₄BrFO indicates the presence of a phenol ring substituted with both a bromine and a fluorine atom. The logical relationship between the core structure and its constituent atoms is illustrated in the diagram below.

Caption: Elemental and structural breakdown of this compound.

References

Spectroscopic Data Interpretation for 3-Bromo-2-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-fluorophenol. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed interpretation based on predicted spectroscopic data, supported by comparisons with closely related molecules. The methodologies outlined herein are standard analytical procedures in organic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopic theory and analysis of substituent effects, offering a robust framework for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.25 | ddd | J(H-H) ≈ 8.0, J(H-H) ≈ 1.5, J(H-F) ≈ 1.5 | H-6 |

| ~ 7.10 | t | J(H-H) ≈ 8.0 | H-5 |

| ~ 6.95 | ddd | J(H-H) ≈ 8.0, J(H-F) ≈ 10.0, J(H-H) ≈ 1.5 | H-4 |

| ~ 5.50 | s (broad) | - | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~ 155.0 | J(C-F) ≈ 245 (large) | C-2 |

| ~ 145.0 | J(C-F) ≈ 10 | C-1 |

| ~ 128.0 | J(C-F) ≈ 3 | C-5 |

| ~ 125.0 | J(C-F) ≈ 4 | C-6 |

| ~ 116.0 | J(C-F) ≈ 20 | C-4 |

| ~ 110.0 | J(C-F) ≈ 5 | C-3 |

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1250 - 1150 | Strong | C-F stretch |

| ~ 700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 190/192 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 111 | Moderate | [M - Br]⁺ |

| 83 | Moderate | [M - Br - CO]⁺ |

Spectroscopic Interpretation Workflow

The logical flow for elucidating the structure of this compound from its spectroscopic data is depicted below. This workflow starts with obtaining the molecular formula and then integrating data from different spectroscopic techniques to piece together the final structure.

An In-depth Technical Guide to 3-Bromo-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluorophenol, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its significant applications.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a disubstituted phenol.[1][2] It is also known by several synonyms, which are listed below:

-

3-Bromo-2-fluoro-phenol[1]

-

Phenol, 3-bromo-2-fluoro-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic protocols, understanding its reactivity, and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO | [1][3] |

| Molecular Weight | 191.00 g/mol | [1][3] |

| Boiling Point | 207.4 °C at 760 mmHg (Predicted) | [4][5] |

| Flash Point | 79.2 °C (Predicted) | [4][5] |

| Density | 1.764 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 0.157 mmHg at 25°C (Predicted) | [4] |

| XLogP3 | 2.4 | [1][4] |

| InChI Key | MEZFCUMYQXLFOV-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)Br)F)O | [1] |

Synthesis and Experimental Protocols

Below is a generalized experimental protocol adapted from the bromination of a similar compound, 4-fluorophenol.[6][7] Purification by column chromatography would be necessary to isolate the desired this compound isomer.

Plausible Synthesis of this compound via Bromination of 2-Fluorophenol

Materials:

-

2-Fluorophenol

-

Bromine (Br₂)

-

A suitable solvent (e.g., Dichloroethane, Acetic Acid)

-

Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Dissolution: Dissolve 2-fluorophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath to control the reaction's exothermicity and potentially improve regioselectivity.

-

Bromination: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred 2-fluorophenol solution while maintaining the low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, quench the excess bromine by adding a solution of sodium sulfite or sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product, which will be a mixture of isomers, by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.

Safety Precautions:

-

Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7]

-

Have a quenching agent, such as sodium thiosulfate solution, readily available in case of spills.[7]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the development of new molecules in the pharmaceutical and agrochemical sectors. Its utility stems from the presence of three reactive sites: the hydroxyl group, the bromine atom, and the activated aromatic ring.

-

Pharmaceutical Synthesis: The compound serves as a precursor for the synthesis of novel drug candidates. The bromo- and fluoro-substituted phenyl moiety can be a key pharmacophore in molecules designed as potential antimicrobial and anti-inflammatory agents. The bromine atom allows for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

-

Agrochemical Research: In the agrochemical industry, this compound is used as an intermediate for the development of new pesticides and herbicides. The incorporation of halogen atoms into the molecular structure can enhance the biological activity and metabolic stability of the final products.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

Caption: Plausible synthetic workflow for this compound.

Applications as a Synthetic Building Block

The diagram below outlines the key applications of this compound in the synthesis of various target molecules.

Caption: Applications of this compound in synthesis.

Safety and Handling

This compound is considered a hazardous substance and should be handled with care.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[4]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromo-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for the regioselective preparation of 3-Bromo-2-fluorophenol, a valuable building block in medicinal chemistry and materials science. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support the targeted synthesis of this specific isomer.

Introduction

Halogenated phenols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The strategic placement of halogen atoms on a phenolic ring significantly influences the molecule's physicochemical and biological properties. This compound, with its unique substitution pattern, offers distinct reactive sites for further molecular elaboration, making its regioselective synthesis a topic of considerable interest.

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the bromination reaction on the 2-fluorophenol scaffold. The interplay of the directing effects of the hydroxyl and fluoro substituents dictates the position of electrophilic attack.

Understanding Regioselectivity: Directing Group Effects

In the electrophilic aromatic substitution of 2-fluorophenol, the hydroxyl (-OH) group and the fluorine (-F) atom exert competing directing effects. The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The fluorine atom, while also an ortho, para-director through resonance, is an inductively withdrawing group, which deactivates the ring towards electrophilic attack.

The combined influence of these two substituents makes the direct bromination of 2-fluorophenol non-selective, leading to a mixture of isomers, primarily the 4-bromo and 6-bromo products. To achieve the desired 3-bromo substitution, a more strategic approach is necessary.

Primary Synthetic Strategy: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) has emerged as the most effective strategy for the regioselective synthesis of this compound. This method leverages a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a specific ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a bromine source, to introduce the substituent at the desired location.

In the case of 2-fluorophenol, the fluorine atom can act as a weak directing group, and the hydroxyl group, once deprotonated or protected, can also direct metalation. However, the acidic proton of the hydroxyl group must be protected before lithiation to prevent it from quenching the organolithium reagent.

Logical Workflow for Directed ortho-Metalation

The logical workflow for the synthesis of this compound via DoM is depicted below.

Caption: Synthetic workflow for this compound via Directed ortho-Metalation.

Experimental Protocols

Step 1: Protection of 2-Fluorophenol

The acidic phenolic proton must be protected to prevent reaction with the organolithium base. A common protecting group for this purpose is the methoxymethyl (MOM) ether or a silyl ether.

-

Materials:

-

2-Fluorophenol

-

Methoxymethyl chloride (MOM-Cl) or other suitable protecting group reagent

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 2-fluorophenol in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.2 equivalents) dropwise.

-

Slowly add MOM-Cl (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain the protected 2-fluorophenol.

-

Step 2: Directed ortho-Lithiation and Bromination

The protected 2-fluorophenol is then subjected to ortho-lithiation, where the fluorine atom and the protected hydroxyl group direct the deprotonation to the C3 position.

-

Materials:

-

Protected 2-fluorophenol

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Dibromoethane or another suitable bromine source

-

-

Procedure:

-

Dissolve the protected 2-fluorophenol in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, prepare a solution of the brominating agent (e.g., 1,2-dibromoethane, 1.2 equivalents) in anhydrous THF and cool to -78 °C.

-

Slowly add the solution of the brominating agent to the aryllithium solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

-

Step 3: Deprotection

The protecting group is removed to yield the final product, this compound.

-

Materials:

-

Protected this compound

-

Hydrochloric acid (HCl) in methanol (for MOM deprotection) or a fluoride source like tetrabutylammonium fluoride (TBAF) (for silyl ether deprotection)

-

Appropriate solvent (e.g., methanol, THF)

-

-

Procedure (for MOM deprotection):

-

Dissolve the protected this compound in methanol.

-

Add a solution of HCl in methanol.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain this compound.

-

Data Presentation

Quantitative data for the regioselective synthesis of this compound via directed ortho-metalation is not extensively reported in the literature. However, based on similar transformations, the following table provides expected outcomes.

| Synthetic Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Regioselectivity |

| Protection | 2-Fluorophenol | MOM-Cl, DIPEA | 1-Fluoro-2-(methoxymethoxy)benzene | >90 | N/A |

| ortho-Lithiation/Bromination | 1-Fluoro-2-(methoxymethoxy)benzene | n-BuLi, 1,2-Dibromoethane | 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene | 70-85 | >95% (3-bromo isomer) |

| Deprotection | 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene | HCl in Methanol | This compound | >90 | N/A |

Signaling Pathways and Logical Relationships

The regioselectivity of the directed ortho-metalation is governed by the coordination of the organolithium reagent to the directing groups on the aromatic ring. The logical relationship between the directing groups and the site of lithiation is crucial for the success of this synthetic strategy.

Caption: Directing effects in the ortho-lithiation of protected 2-fluorophenol.

Conclusion

The regioselective synthesis of this compound is most effectively achieved through a directed ortho-metalation strategy. This approach overcomes the inherent directing effects of the hydroxyl and fluoro groups that favor other isomers in direct electrophilic bromination. By protecting the phenolic hydroxyl group and utilizing a strong organolithium base, deprotonation can be selectively directed to the C3 position, followed by quenching with a bromine source to yield the desired product with high regioselectivity. This technical guide provides the foundational knowledge and general experimental framework for researchers and professionals in the field of drug development and materials science to successfully synthesize this important chemical intermediate.

Starting materials for 3-Bromo-2-fluorophenol synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-2-fluorophenol, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. The synthesis of this molecule presents unique regiochemical challenges due to the directing effects of the hydroxyl and fluorine substituents. This document outlines the most effective strategies, focusing on a multi-step approach that leverages directed ortho-metalation to achieve the desired substitution pattern.

Strategic Approach: Overcoming Regiochemical Hurdles

Direct electrophilic bromination of 2-fluorophenol is not a viable method for the synthesis of this compound. The strongly activating and ortho-, para-directing nature of the hydroxyl group, combined with the ortho-, para-directing effect of the fluorine atom, would lead to bromination at the positions ortho and para to the hydroxyl group (C4 and C6), rather than the desired C3 position.

To overcome this, a multi-step synthesis is employed, which involves:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group is first protected to prevent its interference in subsequent reactions. A common and effective method is the conversion of the phenol to a methyl ether, forming 2-fluoroanisole.

-

Directed ortho-Metalation and Bromination: The fluorine atom in 2-fluoroanisole directs metalation (lithiation) to the adjacent C3 position. The resulting organolithium intermediate is then quenched with a bromine source to introduce the bromine atom regioselectively at the desired position, yielding 3-bromo-2-fluoroanisole.

-

Deprotection: The final step involves the cleavage of the methyl ether to regenerate the hydroxyl group, affording the target molecule, this compound.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis of this compound via the proposed pathway.

| Step | Starting Material | Key Reagents | Product |

| 1. Protection | 2-Fluorophenol | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., K₂CO₃, NaOH) | 2-Fluoroanisole |

| 2. Bromination | 2-Fluoroanisole | Strong base (e.g., n-Butyllithium, sec-Butyllithium), Brominating agent (e.g., Br₂, 1,2-Dibromoethane) | 3-Bromo-2-fluoroanisole |

| 3. Deprotection | 3-Bromo-2-fluoroanisole | Demethylating agent (e.g., Boron tribromide (BBr₃), Hydrobromic acid) | This compound |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 2-Fluoroanisole (Protection)

Methodology:

-

To a solution of 2-fluorophenol in a suitable solvent such as acetone or acetonitrile, add a base, for instance, anhydrous potassium carbonate.

-

Stir the mixture at room temperature and add a methylating agent like dimethyl sulfate or methyl iodide dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-fluoroanisole by distillation.

Step 2: Synthesis of 3-Bromo-2-fluoroanisole (Directed ortho-Metalation and Bromination)

Methodology:

-

Dissolve 2-fluoroanisole in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of a strong organolithium base, such as n-butyllithium or sec-butyllithium, in hexanes dropwise while maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a period to allow for complete lithiation at the C3 position.

-

Add a solution of a brominating agent, for example, bromine or 1,2-dibromoethane, in the same anhydrous solvent dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-bromo-2-fluoroanisole by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

Methodology:

-

Dissolve 3-bromo-2-fluoroanisole in a dry, inert solvent such as dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of water or methanol.

-

Dilute the mixture with water and extract the product with an organic solvent like DCM or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

The Discovery and Enduring Impact of Halogenated Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols, organic compounds featuring one or more halogen atoms bonded to a phenol ring, represent a class of molecules with a rich history and a broad spectrum of applications. From their early discovery as potent antiseptics and biocides to their crucial roles in modern medicine and agriculture, these compounds have been instrumental in advancing various scientific fields. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of halogenated phenols, with a focus on providing researchers and drug development professionals with a comprehensive understanding of their chemical and biological significance.

A Historical Journey: From Discovery to Diverse Applications

The story of halogenated phenols begins in the 19th and early 20th centuries, a period of significant advancement in organic chemistry and medicine. The introduction of halogen atoms onto the phenol backbone was found to dramatically enhance its antimicrobial properties, leading to the development of some of the earliest and most effective disinfectants.

One of the most significant early discoveries in this class was thyroxine , an iodinated phenol derivative, isolated by Edward C. Kendall on Christmas Day in 1914.[1] This discovery revolutionized the understanding and treatment of thyroid disorders.[1] Kendall's painstaking work involved the extraction of thyroxine from thousands of pounds of hog thyroid glands.[1] The chemical structure of thyroxine was later determined by Charles Robert Harington in 1926, and it was first synthesized by Harington and George Barger in 1927.[2]

The early 20th century also saw the rise of chlorinated phenols as powerful biocides. Pentachlorophenol (PCP) , first produced in the 1930s, became a widely used pesticide and wood preservative due to its high toxicity to a broad range of organisms.[3] Its synthesis involves the chlorination of phenol at elevated temperatures in the presence of a catalyst.[3]

During World War II, research into plant growth regulators led to the development of 2,4-dichlorophenoxyacetic acid (2,4-D) by a team led by Judah Hirsch Quastel at the Rothamsted Experimental Station in the UK.[4][5] Commercially released in 1946, 2,4-D was the first successful selective herbicide, capable of killing broadleaf weeds without harming cereal crops, a breakthrough that significantly boosted agricultural productivity.[4][6]

Brominated phenols also found important applications, particularly as flame retardants. 2,4,6-Tribromophenol is a key intermediate in the synthesis of many brominated flame retardants.[7] The electrophilic bromination of phenol to produce this compound is a classic and efficient reaction.[8]

The following table summarizes key historical milestones in the discovery and application of halogenated phenols:

| Year | Discovery/Application | Key Scientist(s) | Significance |

| 1914 | Isolation of Thyroxine | Edward C. Kendall | Revolutionized treatment of thyroid disorders.[1] |

| 1927 | Synthesis of Thyroxine | Charles Robert Harington & George Barger | Paved the way for commercial production of synthetic thyroid hormone.[2] |

| 1930s | Production of Pentachlorophenol (PCP) | - | Widely used as a pesticide and wood preservative.[3] |

| 1940s | Development of 2,4-D | Judah Hirsch Quastel | First successful selective herbicide, transforming agriculture.[4][5] |

| 1946 | Commercial Release of 2,4-D | - | Greatly enhanced weed control in cereal crops.[4][6] |

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of halogenated phenols primarily relies on electrophilic aromatic substitution, where a halogen atom acts as the electrophile and attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making these reactions generally facile.[7]

Electrophilic Halogenation

Chlorination: The direct chlorination of phenol can yield a mixture of chlorinated phenols. The degree of chlorination can be controlled by reaction conditions such as temperature and the presence of a catalyst. For example, the synthesis of pentachlorophenol involves the reaction of phenol with chlorine gas at high temperatures in the presence of a catalyst like aluminum chloride.[3]

Bromination: The bromination of phenol is a rapid reaction that can be carried out under mild conditions. The reaction of phenol with bromine water readily produces a white precipitate of 2,4,6-tribromophenol.[9] To obtain monobrominated phenols, the reaction is typically carried out in a less polar solvent like carbon disulfide at low temperatures.[10]

Iodination: The iodination of phenols can be achieved using various reagents, including iodine monochloride or a mixture of iodine and an oxidizing agent. The reaction of p-aminophenol with sodium nitrite in the presence of sulfuric acid, followed by treatment with potassium iodide, is a common method for the synthesis of p-iodophenol.[11]

Fluorination: Direct electrophilic fluorination of phenols is challenging due to the high reactivity of elemental fluorine. However, methods for the deoxyfluorination of phenols have been developed. For instance, the use of reagents like PhenoFluor allows for the direct conversion of the hydroxyl group of a phenol to a fluorine atom.[12]

Quantitative Data on Halogenated Phenol Synthesis

The following table summarizes typical yields and reaction conditions for the synthesis of various halogenated phenols.

| Halogenated Phenol | Synthetic Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 2,4,6-Tribromophenol | Electrophilic Bromination | Phenol, Bromine Water | Water | Room Temperature | ~100[8] |

| p-Iodophenol | Diazotization | p-Aminophenol, NaNO₂, H₂SO₄, KI | Water | 0, then 75-80 | - |

| 4-Fluorophenol | Catalytic Hydrogenation | 4,4-Difluorocyclohexadienone, H₂, Pt/C | Methanol | 25 | >90[13] |

| 3-Cyano-4-fluorophenol | Nucleophilic Aromatic Substitution | 4,4-Difluorocyclohexadienone, KCN | Dimethylformamide | Room Temperature | 90[13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key halogenated phenols.

Synthesis of 2,4,6-Tribromophenol

Materials:

-

Phenol (10.0 g, 0.106 mol)

-

Bromine (17.0 mL, 52.7 g, 0.330 mol)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 10.0 g of phenol in 200 mL of water in a 500 mL flask equipped with a magnetic stirrer.

-

Slowly add 17.0 mL of bromine to the stirred phenol solution. A white precipitate of 2,4,6-tribromophenol will form immediately.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted bromine and hydrobromic acid.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2,4,6-tribromophenol as white needles.

-

Dry the crystals in a desiccator. The expected yield is nearly quantitative.[8]

Synthesis of p-Iodophenol

Materials:

-

p-Aminophenol (10.9 g, 0.1 mol)

-

Concentrated Sulfuric Acid (6.5 mL)

-

Sodium Nitrite (7.2 g)

-

Potassium Iodide (20.0 g)

-

Chloroform

-

Ligroin (for recrystallization)

Procedure:

-

In a 1 L beaker, dissolve 10.9 g of p-aminophenol in a mixture of 50 g of ice, 50 mL of water, and 6.5 mL of concentrated sulfuric acid.

-

Cool the solution to 0°C in an ice bath and slowly add a solution of 7.2 g of sodium nitrite in 15 mL of water with constant stirring.

-

After the addition is complete, stir for an additional 20 minutes.

-

In a separate beaker, dissolve 20.0 g of potassium iodide in 20 mL of water and cool in an ice bath.

-

Pour the diazonium salt solution into the cold potassium iodide solution with stirring.

-

Slowly warm the mixture on a water bath to 75-80°C until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and extract three times with 50 mL portions of chloroform.

-

Wash the combined chloroform extracts with a dilute sodium thiosulfate solution to remove any excess iodine.

-

Dry the chloroform solution over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

Distill the residue under reduced pressure. The p-iodophenol will distill at 138-140°C/5 mmHg.

-

Recrystallize the distilled product from ligroin to obtain colorless crystals with a melting point of 94°C.[11]

Spectroscopic and Biological Activity Data

The characterization of halogenated phenols relies on various spectroscopic techniques, and their biological activity is a key area of research.

Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 2,4,6-Tribromophenol | 7.59 (s, 2H, Ar-H), 5.5 (br s, 1H, OH)[14] | 148.9, 134.2, 112.6, 110.4[14] | 3450 (O-H), 1560, 1450 (C=C)[15] | 332, 330, 328 (M+)[16] |

| Pentachlorophenol | - | - | - | 268, 266, 264 (M+)[2] |

| 4-Fluorophenol | 6.9-6.7 (m, 4H, Ar-H), 5.3 (s, 1H, OH) | 157.2, 116.3, 115.9 | 3350 (O-H), 1510, 1220 (C-F) | 112 (M+) |

Biological Activity Data

Halogenated phenols exhibit a wide range of biological activities, from herbicidal and antimicrobial to anticancer and endocrine-disrupting effects.

| Compound | Biological Activity | Target/Mechanism | IC50/EC50/Kd | Reference |

| 2,4-D | Herbicide | Synthetic auxin, disrupts plant growth | - | [3] |

| Pentachlorophenol | Biocide | Uncouples oxidative phosphorylation | - | [17] |

| Thyroxine (T4) | Hormone | Binds to thyroid hormone receptors | Kd ~ 2.0 nM | [18] |

| Triiodothyronine (T3) | Hormone | Binds to thyroid hormone receptors | Kd ~ 0.2 nM | [18] |

| Bromophenol Derivatives | Anticancer | - | Varies (µM range) | [3] |

Signaling Pathways and Mechanisms of Action

The biological effects of halogenated phenols are mediated through their interaction with specific cellular targets and signaling pathways.

2,4-D: A Synthetic Auxin Herbicide

2,4-D mimics the natural plant hormone auxin (indole-3-acetic acid, IAA), but it is not readily metabolized by plants. This leads to an uncontrolled and unsustainable growth response in susceptible broadleaf plants, ultimately causing their death. The signaling pathway involves the binding of 2,4-D to auxin receptors, leading to changes in gene expression and the overproduction of other plant hormones like ethylene and abscisic acid.[1][19]

Thyroxine: Regulating Metabolism

Thyroxine (T4) and its more active form, triiodothyronine (T3), are essential for regulating metabolism, growth, and development. These hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which then act as transcription factors to regulate the expression of target genes. The conversion of T4 to T3 is a critical step in this pathway.[2][20]

Pentachlorophenol: A Potent Uncoupler of Oxidative Phosphorylation

Pentachlorophenol exerts its toxic effects primarily by disrupting cellular energy metabolism. It acts as an uncoupler of oxidative phosphorylation in mitochondria, dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption without concomitant energy production, ultimately causing cell death.[17] Additionally, PCP metabolism can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6][11]

Experimental Workflow: From Synthesis to Analysis

The development and study of halogenated phenols involve a systematic workflow, from the initial synthesis and purification to comprehensive analysis and biological evaluation.

Conclusion